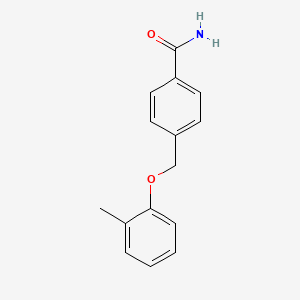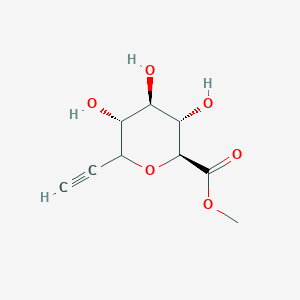
(2S,3S,4R,5R)-Methyl 6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups and an ethynyl group attached to a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate typically involves multiple steps. One common method starts with the protection of hydroxyl groups followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The final steps involve deprotection and esterification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Conversion to alkenes or alkanes.
Substitution: Formation of ethers or amines.
科学的研究の応用
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites, leading to inhibition or activation of biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl galactoside: A structural derivative of monosaccharides with similar hydroxyl group arrangements.
Aminocyclopentitols: Compounds with similar cyclic structures and hydroxyl groups.
Uniqueness
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and expands its range of applications.
特性
分子式 |
C9H12O6 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC名 |
methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C9H12O6/c1-3-4-5(10)6(11)7(12)8(15-4)9(13)14-2/h1,4-8,10-12H,2H3/t4?,5-,6+,7-,8-/m0/s1 |
InChIキー |
UFILMOXYHNVSHW-UKKBYBOISA-N |
異性体SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)C#C)O)O)O |
正規SMILES |
COC(=O)C1C(C(C(C(O1)C#C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



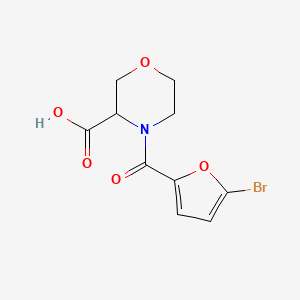
![3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid](/img/structure/B14901368.png)
![2-[(E)-2-phenylethenyl]tetrahydrofuran](/img/structure/B14901372.png)
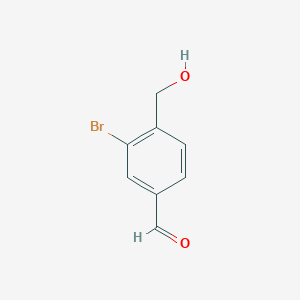
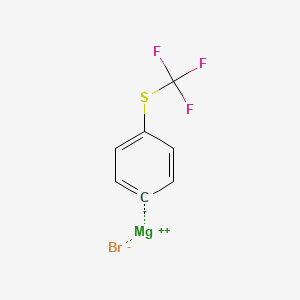
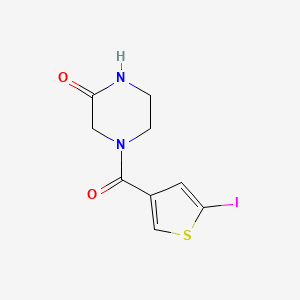




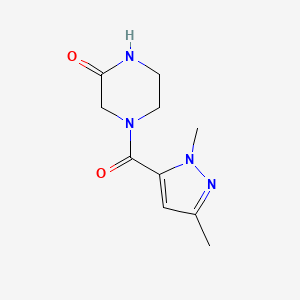
![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
